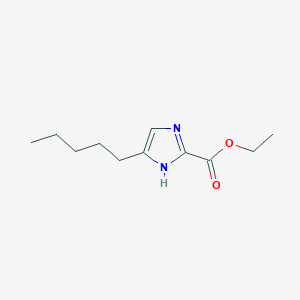![molecular formula C13H7Cl2N3S B14391452 [6-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile CAS No. 88571-14-6](/img/structure/B14391452.png)
[6-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-CHLORO-2-(5-CHLOROTHIOPHEN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]ACETONITRILE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . Another common method involves the use of copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines often employs high-yielding and environmentally benign methods. Microwave-assisted organic reactions using dry media have gained popularity due to their simplicity, greater selectivity, and rapid synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[6-CHLORO-2-(5-CHLOROTHIOPHEN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]ACETONITRILE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine and thiophene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[6-CHLORO-2-(5-CHLOROTHIOPHEN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]ACETONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative containing the imidazo[1,2-a]pyridine moiety.
Alpidem: An anxiolytic with a similar structure.
Saridipem: Another compound with related biological activity.
Uniqueness
2-[6-CHLORO-2-(5-CHLOROTHIOPHEN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]ACETONITRILE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and thiophene groups enhances its reactivity and potential for diverse applications .
Properties
CAS No. |
88571-14-6 |
|---|---|
Molecular Formula |
C13H7Cl2N3S |
Molecular Weight |
308.2 g/mol |
IUPAC Name |
2-[6-chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile |
InChI |
InChI=1S/C13H7Cl2N3S/c14-8-1-4-12-17-13(10-2-3-11(15)19-10)9(5-6-16)18(12)7-8/h1-4,7H,5H2 |
InChI Key |
RNQSFWXCOQTXDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1Cl)CC#N)C3=CC=C(S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-ethenylbenzamide)](/img/structure/B14391384.png)

![[(1-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14391399.png)
![Methyl 4-[2-(acetyloxy)ethoxy]benzoate](/img/structure/B14391409.png)


![3-(4-Ethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14391423.png)


![1-(3-Chlorophenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14391433.png)
![[2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene](/img/structure/B14391434.png)

